molecular formula C20H26N2O8 B4566968 4-[[4-(Furan-2-ylmethyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol;oxalic acid

4-[[4-(Furan-2-ylmethyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol;oxalic acid

Cat. No.: B4566968
M. Wt: 422.4 g/mol
InChI Key: LUQGZWIRGBPEEV-UHFFFAOYSA-N
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Description

4-[[4-(Furan-2-ylmethyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol;oxalic acid is a complex organic compound that incorporates a furan ring, a piperazine moiety, and a phenolic structure

Scientific Research Applications

4-[[4-(Furan-2-ylmethyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(Furan-2-ylmethyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl piperazine intermediate. This intermediate is then reacted with 2,6-dimethoxyphenol under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[[4-(Furan-2-ylmethyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the phenolic group may yield quinones, while substitution reactions may introduce various functional groups onto the piperazine ring .

Mechanism of Action

The mechanism of action of 4-[[4-(Furan-2-ylmethyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol involves its interaction with specific molecular targets. The furan ring and piperazine moiety may interact with enzymes or receptors, modulating their activity. The phenolic group can participate in redox reactions, influencing cellular processes. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[4-(Furan-2-ylmethyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol is unique due to its combination of a furan ring, piperazine moiety, and phenolic structure. This combination may contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

4-[[4-(furan-2-ylmethyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4.C2H2O4/c1-22-16-10-14(11-17(23-2)18(16)21)12-19-5-7-20(8-6-19)13-15-4-3-9-24-15;3-1(4)2(5)6/h3-4,9-11,21H,5-8,12-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQGZWIRGBPEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)CC3=CC=CO3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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